molecular formula C10H18O2 B14179965 (3S,5R)-3,7-dimethylocta-1,7-diene-3,5-diol CAS No. 922499-09-0

(3S,5R)-3,7-dimethylocta-1,7-diene-3,5-diol

Cat. No.: B14179965
CAS No.: 922499-09-0
M. Wt: 170.25 g/mol
InChI Key: KIPQPSQOSHQVHF-NXEZZACHSA-N
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Description

(3S,5R)-3,7-dimethylocta-1,7-diene-3,5-diol is an organic compound with a unique stereochemistry. This compound is characterized by its two chiral centers, which contribute to its specific three-dimensional structure. It is a diol, meaning it contains two hydroxyl groups, and it also features a diene, indicating the presence of two double bonds within its carbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-3,7-dimethylocta-1,7-diene-3,5-diol can be achieved through various synthetic routes. One common method involves the use of chiral catalysts to ensure the correct stereochemistry at the chiral centers. The process typically starts with the preparation of a suitable precursor, such as a diene or an aldehyde, which is then subjected to a series of reactions including reduction, oxidation, and hydrolysis to introduce the hydroxyl groups and achieve the desired stereochemistry .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced separation techniques, such as chromatography, can help achieve these goals .

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-3,7-dimethylocta-1,7-diene-3,5-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3S,5R)-3,7-dimethylocta-1,7-diene-3,5-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, such as pheromones and natural products.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which (3S,5R)-3,7-dimethylocta-1,7-diene-3,5-diol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The presence of hydroxyl groups and double bonds allows it to participate in hydrogen bonding and other interactions, which can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S,5R)-3,7-dimethylocta-1,7-diene-3,5-diol is unique due to its specific stereochemistry and the presence of both hydroxyl groups and double bonds. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .

Properties

CAS No.

922499-09-0

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

(3S,5R)-3,7-dimethylocta-1,7-diene-3,5-diol

InChI

InChI=1S/C10H18O2/c1-5-10(4,12)7-9(11)6-8(2)3/h5,9,11-12H,1-2,6-7H2,3-4H3/t9-,10-/m1/s1

InChI Key

KIPQPSQOSHQVHF-NXEZZACHSA-N

Isomeric SMILES

CC(=C)C[C@H](C[C@@](C)(C=C)O)O

Canonical SMILES

CC(=C)CC(CC(C)(C=C)O)O

Origin of Product

United States

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